Human vs Bacterial TGT Substrate Discrimination: Queuine Km = 0.26 µM vs preQ1 Km = 132 µM
A head-to-head enzymological comparison demonstrates that human tRNA-guanine transglycosylase (hQTRT1) exhibits a strong kinetic preference for queuine (the free nucleobase form of queuosine) over the bacterial precursor preQ1. For queuine, the Michaelis constant (Km) is 0.26 µM with a kcat of 8.22 × 10⁻³ s⁻¹, yielding a catalytic efficiency (kcat/Km) of 31.6 × 10⁻³ s⁻¹ µM⁻¹. In contrast, preQ1 shows a Km of 132 µM, a kcat of 8.23 × 10⁻³ s⁻¹, and a catalytic efficiency of only 0.062 × 10⁻³ s⁻¹ µM⁻¹, representing a ~510-fold lower catalytic efficiency [1]. This differential substrate recognition is reversed in the E. coli TGT enzyme, underscoring the evolutionary divergence of the queuosine modification system [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) of human TGT enzyme |
|---|---|
| Target Compound Data | Queuine: kcat/Km = 31.6 × 10⁻³ s⁻¹ µM⁻¹ |
| Comparator Or Baseline | preQ1 (bacterial precursor): kcat/Km = 0.062 × 10⁻³ s⁻¹ µM⁻¹ |
| Quantified Difference | ~510-fold higher catalytic efficiency for queuine |
| Conditions | In vitro kinetic assay using purified recombinant human TGT enzyme, pH 7.5, 37°C |
Why This Matters
For mammalian cell-based studies, queuosine/queuine is the physiologically relevant substrate; using preQ1 will result in negligible incorporation and confounded experimental outcomes.
- [1] Chen YC, Brooks AF, Goodenough-Lashua DM, Kittendorf JD, Showalter HD, Garcia GA. Evolution of eukaryal tRNA-guanine transglycosylase: Insight gained from the heterocyclic substrate recognition by the wild-type and mutant human and Escherichia coli tRNA-guanine transglycosylases. Nucleic Acids Res. 2011;39(7):2834-2844. doi:10.1093/nar/gkq1188 View Source
